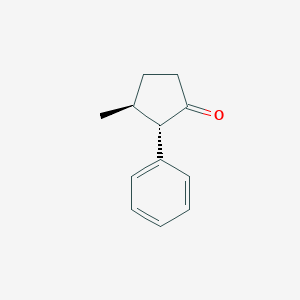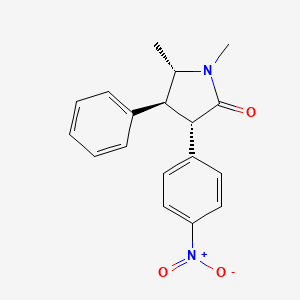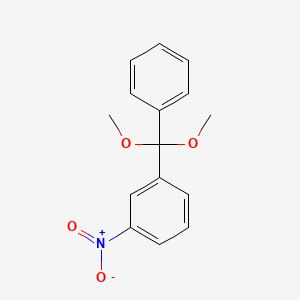![molecular formula C18H16O2 B14221387 9-{[(Prop-1-en-1-yl)peroxy]methyl}anthracene CAS No. 500783-58-4](/img/structure/B14221387.png)
9-{[(Prop-1-en-1-yl)peroxy]methyl}anthracene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-{[(Prop-1-en-1-yl)peroxy]methyl}anthracene is a chemical compound that belongs to the class of anthracene derivatives Anthracene derivatives are known for their diverse applications in various fields, including organic electronics, photochemistry, and materials science
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-{[(Prop-1-en-1-yl)peroxy]methyl}anthracene typically involves the reaction of anthracene with prop-1-en-1-yl hydroperoxide under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes the use of larger reaction vessels, continuous flow reactors, and advanced purification techniques to ensure the compound meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
9-{[(Prop-1-en-1-yl)peroxy]methyl}anthracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding anthraquinone derivatives.
Reduction: Reduction reactions can convert the compound into its hydroxy or alkoxy derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under specific conditions.
Major Products
The major products formed from these reactions include anthraquinone derivatives, hydroxyanthracene derivatives, and various substituted anthracene compounds.
Aplicaciones Científicas De Investigación
9-{[(Prop-1-en-1-yl)peroxy]methyl}anthracene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other anthracene derivatives and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical applications.
Industry: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mecanismo De Acción
The mechanism of action of 9-{[(Prop-1-en-1-yl)peroxy]methyl}anthracene involves its interaction with molecular targets and pathways within biological systems. The compound can generate reactive oxygen species (ROS) through its peroxy group, leading to oxidative stress in cells. This oxidative stress can induce cell death in cancer cells or inhibit the growth of microorganisms. The specific molecular targets and pathways involved are still under investigation.
Comparación Con Compuestos Similares
Similar Compounds
9-Methylanthracene: Similar in structure but lacks the peroxy group.
9-Anthracenemethanol: Contains a hydroxymethyl group instead of the peroxy group.
9,10-Diphenylanthracene: A derivative with phenyl groups at positions 9 and 10.
Uniqueness
9-{[(Prop-1-en-1-yl)peroxy]methyl}anthracene is unique due to its peroxy group, which imparts distinct chemical reactivity and potential biological activities. This differentiates it from other anthracene derivatives and makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
500783-58-4 |
|---|---|
Fórmula molecular |
C18H16O2 |
Peso molecular |
264.3 g/mol |
Nombre IUPAC |
9-(prop-1-enylperoxymethyl)anthracene |
InChI |
InChI=1S/C18H16O2/c1-2-11-19-20-13-18-16-9-5-3-7-14(16)12-15-8-4-6-10-17(15)18/h2-12H,13H2,1H3 |
Clave InChI |
VVVYNEMNEHMJQB-UHFFFAOYSA-N |
SMILES canónico |
CC=COOCC1=C2C=CC=CC2=CC3=CC=CC=C31 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4,4'-[Butane-1,4-diylbis(oxy)]bis(3-ethoxybenzaldehyde)](/img/structure/B14221310.png)
![3-(3-Iodophenyl)-6-(piperidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14221329.png)

![Imidazolidine, 1,3-bis[(4-methoxyphenyl)methyl]-2-(3-nitrophenyl)-](/img/structure/B14221336.png)



![7-Oxa-4-azoniaspiro[3.5]nonane, 2-(phenylmethoxy)-, bromide](/img/structure/B14221360.png)
![1,4-Dioxaspiro[4.5]decan-2-one, 3-(2-oxo-2-phenylethyl)-](/img/structure/B14221370.png)


![N''-{4-[(4-Methoxyphenyl)sulfanyl]phenyl}guanidine](/img/structure/B14221380.png)
![(2R)-4-Phenyl-2-{[(1R)-1-phenylbut-3-en-1-yl]amino}but-3-en-1-ol](/img/structure/B14221384.png)
